![molecular formula C15H21N3O2 B2796512 3-(1-Benzoylpiperidin-4-yl)-1,1-dimethylurea CAS No. 1796807-41-4](/img/structure/B2796512.png)
3-(1-Benzoylpiperidin-4-yl)-1,1-dimethylurea
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Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a study into new Fentanyl-derived opioid compounds synthesized a compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . Another study reported the development of a series of new 4-benzoylpiperidine derivatives as GlyT1 inhibitors .Chemical Reactions Analysis
While specific chemical reactions involving “3-(1-Benzoylpiperidin-4-yl)-1,1-dimethylurea” are not available, related compounds have been involved in various reactions. For example, a polymer supported 3-benzoyl-1-(1-benzylpiperidin-4-yl)-2-thiopseudourea-Pd(II) complex was reported to catalyze an efficient copper and solvent free Sonogashira cross-coupling reaction .Safety and Hazards
Future Directions
Future research directions could involve the development of multifunctional ligands, preferably with disease-modifying and symptoms-reducing potential. For instance, a study highlighted recent examples of multi-target-directed ligands and fragment-based strategy in the rational design of new potential Alzheimer’s disease medications . Another study developed a series of new 4-benzoylpiperidine derivatives as GlyT1 inhibitors by bioisosteric replacement and mimicking of the pyridine ring of RG1678 .
properties
IUPAC Name |
3-(1-benzoylpiperidin-4-yl)-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17(2)15(20)16-13-8-10-18(11-9-13)14(19)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFHUOBMLJAJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoylpiperidin-4-yl)-3,3-dimethylurea |
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